molecular formula C19H38O B3189065 3-Nonadecanone CAS No. 27372-42-5

3-Nonadecanone

Cat. No.: B3189065
CAS No.: 27372-42-5
M. Wt: 282.5 g/mol
InChI Key: AMCPCQBTXANXJZ-UHFFFAOYSA-N
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Description

3-Nonadecanone is an organic compound with the molecular formula C19H38O . It is a long-chain ketone, specifically a nonadecanone, characterized by a carbonyl group (C=O) located at the third carbon of a nineteen-carbon chain. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nonadecanone can be synthesized through several methods, including:

    Oxidation of Nonadecanol: This method involves the oxidation of nonadecanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of nonadecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Nonadecanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce carboxylic acids.

    Reduction: Reduction of this compound can yield nonadecanol.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

    Oxidation: Nonadecanoic acid.

    Reduction: Nonadecanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3-Nonadecanone has diverse applications in scientific research:

    Chemistry: It is used as a precursor in organic synthesis and as a standard in analytical chemistry.

    Biology: Studies have explored its role as a pheromone or signaling molecule in certain insects.

    Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the formulation of fragrances and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Nonadecanone involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as its role as a pheromone or its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: A hydrocarbon with the formula C19H40, lacking the carbonyl group present in 3-Nonadecanone.

    Nonadecanol: An alcohol with the formula C19H40O, differing by the presence of a hydroxyl group instead of a carbonyl group.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its carbonyl group makes it more reactive in certain chemical reactions compared to its hydrocarbon and alcohol counterparts.

Properties

IUPAC Name

nonadecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCPCQBTXANXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304806
Record name 3-Nonadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27372-42-5
Record name 3-Nonadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27372-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonadecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nonadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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